Cas no 919016-20-9 ([2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid)
![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid structure](https://ja.kuujia.com/scimg/cas/919016-20-9x500.png)
[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid 化学的及び物理的性質
名前と識別子
-
- [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid
- 2-(2-(3-Ethyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid
- 2-(3-ethyl-1,2,4-triazol-4-yl)phenoxyacetic acid
-
- インチ: 1S/C12H13N3O3/c1-2-11-14-13-8-15(11)9-5-3-4-6-10(9)18-7-12(16)17/h3-6,8H,2,7H2,1H3,(H,16,17)
- InChIKey: DYJDZJGLUVTURR-UHFFFAOYSA-N
- SMILES: O(CC(=O)O)C1C=CC=CC=1N1C=NN=C1CC
計算された属性
- 精确分子量: 247.096
- 同位素质量: 247.096
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 288
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.2
[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM529650-5g |
2-(2-(3-Ethyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid |
919016-20-9 | 97% | 5g |
$694 | 2022-09-29 | |
Chemenu | CM529650-1g |
2-(2-(3-Ethyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid |
919016-20-9 | 97% | 1g |
$234 | 2022-09-29 | |
Crysdot LLC | CD11015294-5g |
2-(2-(3-Ethyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid |
919016-20-9 | 97% | 5g |
$701 | 2024-07-19 |
[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid 関連文献
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acidに関する追加情報
Introduction to [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic Acid (CAS No. 919016-20-9)
[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number [919016-20-9], represents a unique structural motif that combines a phenolic moiety with an ethyl-substituted triazole ring, linked via a phenoxy group to an acetic acid side chain. The intricate architecture of this molecule not only makes it a subject of academic interest but also opens up diverse possibilities for its application in medicinal chemistry.
The phenolic component of [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid is known for its potential role in hydrogen bonding interactions, which can be crucial for the binding affinity and specificity of drug candidates. This feature is particularly relevant in the design of small-molecule inhibitors targeting protein-protein interactions or enzyme active sites. Furthermore, the presence of an ethyl-substituted triazole ring introduces a rigid aromatic system that can enhance the metabolic stability and binding pocket complementarity of the compound.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties and binding affinities of such complex molecules with greater accuracy. Studies have shown that the triazole moiety can act as a key pharmacophore in various drug classes, including antiviral and anti-inflammatory agents. The ethyl substitution on the triazole ring further modulates the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.
In the context of modern drug discovery, [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid has been explored as a potential lead compound for developing novel therapeutic agents. Its structural features make it a versatile scaffold for medicinal chemists to modify and optimize. For instance, derivatization of the acetic acid side chain could yield analogs with improved solubility or selectivity. Similarly, alterations to the phenoxy group might enhance target engagement or reduce off-target effects.
The phenoxy-acetic acid core is a well-established pharmacophoric element in many approved drugs, known for its ability to modulate signaling pathways involved in inflammation and metabolism. By incorporating this motif into [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid, researchers aim to leverage its known biological activity while introducing novel structural features for improved efficacy and safety profiles. This approach aligns with current trends in drug development, which emphasize rational design based on mechanistic understanding rather than empirical screening.
Emerging research suggests that [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid may exhibit promising activity in areas such as immunomodulation and neuroprotection. The ethyl-substituted triazole ring, in particular, has been implicated in modulating immune cell function through interactions with intracellular signaling cascades. Preclinical studies have hinted at its potential as an immunomodulatory agent, making it an attractive candidate for further investigation.
The synthesis of [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of the triazole-fused heterocyclic system. Additionally, modern purification methods ensure high purity standards necessary for pharmaceutical applications.
The pharmacological evaluation of [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid has revealed intriguing biological profiles that warrant further exploration. In vitro assays have demonstrated its potential as an inhibitor of certain enzymes implicated in metabolic disorders. Furthermore, animal models have shown preliminary evidence of therapeutic efficacy in conditions related to inflammation and oxidative stress. These findings underscore the compound's significance as a lead structure for drug development.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with precision at the molecular level. [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid, with its multifaceted structural features and demonstrated biological potential, represents a prime example of how interdisciplinary approaches can yield novel therapeutic opportunities. Future studies will likely focus on optimizing its pharmacokinetic properties and exploring new applications across therapeutic areas.
919016-20-9 ([2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid) Related Products
- 2228558-98-1(3-(3-fluoropyridin-2-yl)-3-hydroxypropanenitrile)
- 691860-49-8(4-amino-3-{(2,4-dichlorophenyl)methylsulfanyl}-4,5-dihydro-1,2,4-triazin-5-one)
- 1526808-39-8(5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid)
- 2009698-95-5(2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine)
- 2034541-68-7(N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide)
- 1864052-31-2(1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride)
- 2171378-23-5(2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid)
- 2093828-12-5(N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide)
- 4950-04-3(Diethyl 2-(2,4-dinitrophenyl)propanedioate)
- 1806845-62-4(Ethyl 2-cyano-4-(difluoromethyl)-3-fluoropyridine-6-acetate)




